molecular formula C21H21N3O4S B2467942 Methyl 4-oxo-3-(3-oxo-3-((1-phenylethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-25-2

Methyl 4-oxo-3-(3-oxo-3-((1-phenylethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2467942
CAS No.: 946354-25-2
M. Wt: 411.48
InChI Key: RHTTVYYUJZYLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-(3-oxo-3-((1-phenylethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a complex substitution pattern. The quinazoline core is substituted at position 3 with a 3-oxo-3-((1-phenylethyl)amino)propyl group, a thioxo (C=S) moiety at position 2, and a methyl ester at position 6.

Properties

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(1-phenylethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13(14-6-4-3-5-7-14)22-18(25)10-11-24-19(26)16-9-8-15(20(27)28-2)12-17(16)23-21(24)29/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTTVYYUJZYLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-oxo-3-(3-oxo-3-((1-phenylethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by various research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N4O4S and a molecular weight of approximately 404.49 g/mol. Its structure includes a quinazoline core with various functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar quinazoline derivatives. For instance, derivatives exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria were noted. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae, while E. coli showed higher resistance .

Table 1: Antibacterial Activity of Related Compounds

Compound IDMIC (mg/mL)Bacteria TestedMost Sensitive Strain
Compound 80.004 - 0.03Various Gram-positiveE. cloacae
Compound 150.004 - 0.06Various Gram-negativeT. viride

Antifungal Activity

The antifungal potential of related compounds was also evaluated, showing promising results with MIC values ranging from 0.004 to 0.06 mg/mL. Notably, Trichoderma viride was identified as the most sensitive fungal strain .

Anticancer Properties

Quinazoline derivatives have been studied for their anticancer properties as well. Research indicates that certain analogs inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that quinazoline-based compounds can target specific pathways involved in cancer cell survival and proliferation.

Case Study:
A study evaluating the anticancer effects of a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the quinazoline scaffold can enhance therapeutic efficacy .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The presence of specific substituents on the quinazoline ring has been linked to enhanced binding affinity and selectivity towards bacterial enzymes and cancer cell receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of quinazoline-4(3H)-one-7-carboxylate derivatives. Key structural analogs and their distinguishing features are discussed below:

Compound 7: Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

  • Substituents : Position 3 is substituted with a phenyl group, and position 2 retains the thioxo moiety.
  • Synthesis : Synthesized via reaction of phenyl isothiocyanate with a quinazoline precursor in pyridine at 100°C (66% yield) .
  • Key Difference: The simpler phenyl group at position 3 contrasts with the target compound’s 3-oxo-3-((1-phenylethyl)amino)propyl chain, which introduces additional hydrogen-bonding and steric bulk.

Compound 8: Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

  • Substituents : Position 2 features a 2-chlorobenzylthio group instead of thioxo.
  • Synthesis : Derived from compound 7 via nucleophilic substitution with 2-chlorobenzyl bromide (94% yield) .

Compound 9: Methyl 4-oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylate

  • Substituents : Position 2 contains a 4-(trifluoromethyl)benzylthio group.
  • Synthesis : Similar to compound 8 but using 4-(trifluoromethyl)benzyl bromide (81% yield) .
  • Key Difference : The electron-withdrawing CF₃ group enhances metabolic stability and may influence hydrophobic interactions in biological systems.

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Position 3: The target compound’s 3-oxo-3-((1-phenylethyl)amino)propyl group introduces a secondary amide and ketone, enabling hydrogen-bond donor/acceptor interactions absent in phenyl-substituted analogs (e.g., compound 7). This could enhance binding to enzymes like sEH .
  • Position 2 : Retaining the thioxo group (vs. thioether in compounds 8–9) may increase electrophilicity, favoring covalent interactions with nucleophilic residues in enzyme active sites.

Data Table: Comparative Analysis of Quinazoline Derivatives

Compound Position 3 Substituent Position 2 Substituent Yield (%) Key Functional Features
Target Compound 3-oxo-3-((1-phenylethyl)amino)propyl Thioxo (C=S) N/A Hydrogen-bonding, steric bulk
Compound 7 Phenyl Thioxo (C=S) 66 Simpler structure, moderate yield
Compound 8 Phenyl 2-Chlorobenzylthio 94 Enhanced stability, high yield
Compound 9 Phenyl 4-(Trifluoromethyl)benzylthio 81 Hydrophobic, electron-withdrawing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.